molecular formula C11H10FNO B8528536 1-(7-Fluoroquinolin-6-yl)ethanol

1-(7-Fluoroquinolin-6-yl)ethanol

Cat. No.: B8528536
M. Wt: 191.20 g/mol
InChI Key: KFDSVEOGJQGKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Fluoroquinolin-6-yl)ethanol is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

1-(7-fluoroquinolin-6-yl)ethanol

InChI

InChI=1S/C11H10FNO/c1-7(14)9-5-8-3-2-4-13-11(8)6-10(9)12/h2-7,14H,1H3

InChI Key

KFDSVEOGJQGKCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1)C=CC=N2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-fluoroquinoline-6-carbaldehyde (4.0 g, 22.84 mmol) in THF (30 ml) at 0° C., was added methylmagnesium bromide (2.85M in THF, 8 mL, 22.84 mmol) dropwise. The solution was stirred for 2 h, and NH4Cl was added to quench the reaction. The resulting mixture was extracted with EtOAc and the organic layer was washed with saturated NaHCO3 and NH4Cl, and dried over Na2SO4, filtered and concentrated to give the crude product, which was purified with Analogix gel silica using hexanes:EtOAc to afford 1-(7-fluoroquinolin-6-yl)ethanol (i). LCMS (method B): [MH]+=192, tR=1.84 min.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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